5-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide
Description
This compound features a piperazine core substituted at the 4-position with a 1,2-benzothiazole moiety and a pentanamide chain terminating in a 1,3-thiazol-2-yl group. Piperazine derivatives are well-documented for their pharmacological relevance, particularly in central nervous system (CNS) targeting, as seen in antipsychotics like Ziprasidone .
Properties
Molecular Formula |
C19H21N5O2S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
5-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide |
InChI |
InChI=1S/C19H21N5O2S2/c25-16(21-19-20-8-13-27-19)6-3-7-17(26)23-9-11-24(12-10-23)18-14-4-1-2-5-15(14)28-22-18/h1-2,4-5,8,13H,3,6-7,9-12H2,(H,20,21,25) |
InChI Key |
XOWXXJGSABWMIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)CCCC(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide involves a multi-step procedure The synthetic route typically starts with the preparation of the benzothiazole and piperazine intermediates, followed by their coupling under specific reaction conditionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Chemical Reactions Analysis
5-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and thiazole moieties, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
5-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Medicine: Due to its structural similarity to known antipsychotic and antiviral agents, it is investigated for potential therapeutic applications in treating psychiatric disorders and viral infections.
Industry: The compound’s unique structural features make it useful in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide involves its interaction with various molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The piperazine ring can act as a dopamine and serotonin antagonist, influencing neurotransmitter pathways. The thiazole ring may contribute to the compound’s binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Ziprasidone Hydrochloride
- Structure : 5-[2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one hydrochloride.
- Key Differences :
- Replaces the pentanamide-thiazole chain with an ethyl-linked indolone group.
- Contains a chlorine substituent on the indolone ring.
- Pharmacological Relevance : Ziprasidone acts as a D2/5HT receptor antagonist, with the indolone and chlorine enhancing serotonin receptor affinity .
Compound Y041-8481
- Structure : 5-[4-(4-Fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-3-yl)pentanamide.
- Key Differences :
- Substitutes benzothiazole with a 4-fluorophenyl group on piperazine.
- Terminates in a pyridin-3-yl amide instead of thiazol-2-yl.
Compound 17 (Dichlorophenyl Derivative)
Pharmacological and Physicochemical Profiling
Receptor Interaction
- Target Compound : The benzothiazole and thiazole groups may confer dual affinity for dopamine (D2) and serotonin (5-HT2A) receptors, akin to Ziprasidone. However, the absence of an indolone or chlorine substituent (as in Ziprasidone) could reduce 5-HT1A/2C selectivity .
- Y041-8481 : The fluorophenyl group may shift selectivity toward adrenergic receptors due to reduced electron-withdrawing effects compared to benzothiazole .
Metabolic Stability
- The thiazole amide in the target compound may resist hydrolysis better than pyridine (Y041-8481) or indolone (Ziprasidone), as sulfur-containing heterocycles often slow oxidative metabolism .
- Metabolites of benzothiazole-piperazine derivatives (e.g., HMDB0014391) suggest N-dealkylation or piperazine ring cleavage as primary pathways .
Biological Activity
The compound 5-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide is a derivative of benzothiazole and thiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be depicted as follows:
This structure features a benzothiazole moiety linked to a piperazine ring and a thiazole group, which are critical for its biological activity.
Biological Activity Overview
Recent studies have highlighted the potential of benzothiazole derivatives in various therapeutic areas, particularly in anti-tubercular and anti-cancer activities. The compound has shown promising results in vitro and in vivo.
Anti-Tubercular Activity
A study published in July 2023 demonstrated that benzothiazole derivatives exhibit significant anti-tubercular activity. The synthesized compounds were evaluated against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) revealing that certain derivatives had better activity compared to standard drugs like isoniazid (INH) .
Table 1: Anti-Tubercular Activity of Selected Compounds
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 7a | 250 | 98 |
| 7g | 100 | 99 |
These results indicate that modifications to the benzothiazole structure can enhance anti-tubercular efficacy.
The mechanism by which these compounds exert their effects involves inhibition of key enzymes in the bacterial cell wall synthesis pathway. Molecular docking studies have suggested that the compound binds effectively to target sites within the bacterial enzyme DprE1, which is crucial for mycolic acid production .
Case Study 1: Efficacy Against Drug-Resistant Tuberculosis
In a clinical setting, a series of benzothiazole derivatives were tested against multidrug-resistant strains of M. tuberculosis. The compound demonstrated significant bactericidal activity, suggesting its potential as a treatment option for resistant TB strains. The pharmacokinetic profile indicated good bioavailability and metabolic stability .
Case Study 2: Cancer Cell Line Studies
Another study investigated the cytotoxic effects of the compound on various cancer cell lines. In vitro assays revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The IC50 values were significantly lower than those of conventional chemotherapeutics, indicating a strong potential for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
